N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester
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Overview
Description
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxycarbonyl group, a phenylalanyl residue, a glycine moiety, and a 4-nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester typically involves the following steps:
Formation of Methoxycarbonylphenylalanine: This step involves the protection of the amino group of phenylalanine with a methoxycarbonyl group.
Coupling with Glycine: The protected phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-Methoxycarbonylphenylalanylglycine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Methoxycarbonylphenylalanylglycine and 4-nitrophenol.
Reduction: N-Methoxycarbonylphenylalanylglycine 4-aminophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active dipeptide and 4-nitrophenol. The released dipeptide can then interact with various biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxycarbonylphenylalanylglycine 2,4-dinitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 3-nitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 2-nitrophenyl ester
Uniqueness
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl ester group, which imparts distinct reactivity and stability compared to other nitrophenyl esters. This uniqueness makes it particularly useful in specific applications such as radiolabelling and peptide synthesis .
Properties
CAS No. |
82080-92-0 |
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Molecular Formula |
C19H19N3O7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C19H19N3O7/c1-28-19(25)21-16(11-13-5-3-2-4-6-13)18(24)20-12-17(23)29-15-9-7-14(8-10-15)22(26)27/h2-10,16H,11-12H2,1H3,(H,20,24)(H,21,25)/t16-/m0/s1 |
InChI Key |
GNFKUGVEOZAMPC-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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